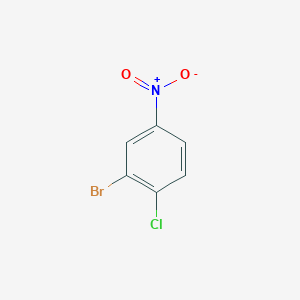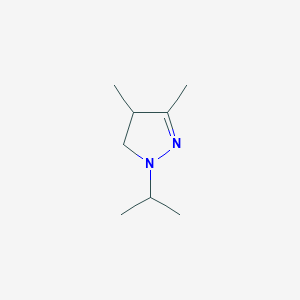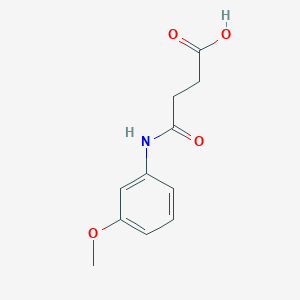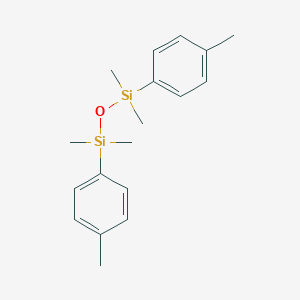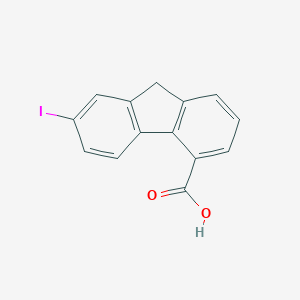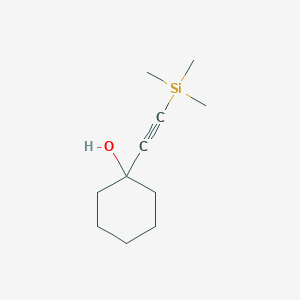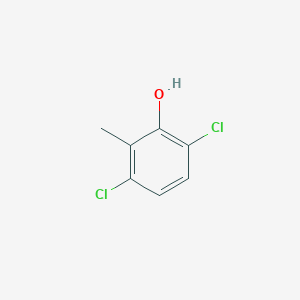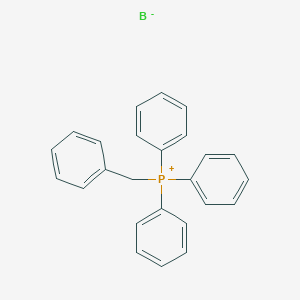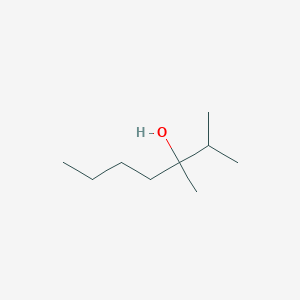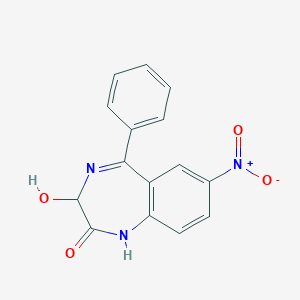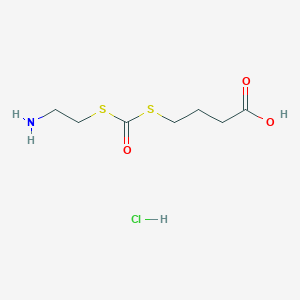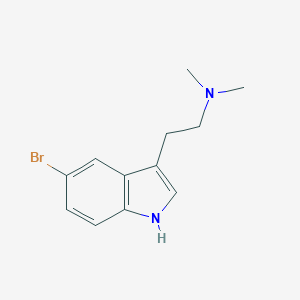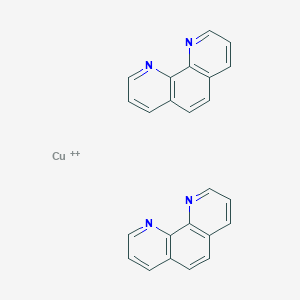
3-(2-Methylphenyl)propanal
Overview
Description
3-(2-Methylphenyl)propanal is a chemical compound that can be synthesized through various chemical reactions. While the provided papers do not directly discuss 3-(2-Methylphenyl)propanal, they do provide insights into related compounds and their synthesis, molecular structure, and properties, which can be extrapolated to understand 3-(2-Methylphenyl)propanal.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For instance, the synthesis of 2-methyl-3-phenyl-propanal is achieved through an eco-friendly "one-pot" process using a multifunctional catalyst derived from a hydrotalcite precursor, which simplifies the conventional multi-step process . Similarly, various substituted propanals, such as 3-oxo-3-phenyl-2-arylhydrazonopropanals, are synthesized through condensation with active methylene reagents, leading to the formation of different products depending on the reaction conditions . These methods could potentially be adapted for the synthesis of 3-(2-Methylphenyl)propanal.
Molecular Structure Analysis
The molecular structure of compounds related to 3-(2-Methylphenyl)propanal can be determined using techniques such as X-ray crystallography. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was resolved, providing detailed information on bond lengths and angles, as well as intermolecular hydrogen bonding . Similarly, the structure of a quinazolinone derivative was elucidated, revealing its monoclinic space group and unit cell parameters . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule.
Chemical Reactions Analysis
The reactivity of compounds structurally similar to 3-(2-Methylphenyl)propanal can be quite diverse. For instance, 3-oxo-3-phenyl-2-arylhydrazonopropanals undergo various reactions, including 6π-electrocyclization, to yield different heterocyclic compounds . The reactivity of 3-(2-Methylphenyl)propanal would likely be influenced by the presence of the aldehyde group and the methyl substituent on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. For example, the synthesis and properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye were studied, revealing insights into its electronic properties and thermal stability . The antioxidant properties of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate were also investigated, demonstrating its potential as a stabilizing agent . These properties are important for the practical applications of such compounds in various industries.
Scientific Research Applications
Flavor Compounds in Foods
Branched aldehydes like 2-methyl propanal and 3-methyl butanal play significant roles as flavor compounds in various food products, both fermented and non-fermented. The production and degradation of these aldehydes from amino acids have been thoroughly explored. This research provides insights into controlling the formation of desired levels of these aldehydes in food products (Smit, Engels, & Smit, 2009).
Synthesis of Alkyl-substituted Compounds
3-(2-Methylphenyl)propanal is used in the synthesis of various compounds. For instance, propanal is used in the synthesis of alkyl-substituted 3-cyano-2-piperidone and related compounds, showcasing its utility in producing complex organic molecules (Dyachenko & Chernega, 2005).
X-ray Studies and Computational Analysis
In the field of molecular structure analysis, 3-(2-Methylphenyl)propanal derivatives have been characterized using techniques like X-ray diffraction and computational methods. This research contributes to understanding the geometric and electronic properties of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Enantioseparation Studies
The compound has been a subject of enantioseparation studies, important in the field of stereochemistry. Such research contributes to the understanding of how the position of substituents like the methyl group affects enantiorecognition and chemical interactions (Jin, Bao, Sun, & Tong, 2020).
Environmentally Friendly Synthesis
Research into the eco-friendly synthesis of 2-methyl-3-phenyl-propanal from benzaldehyde and propanal using multifunctional catalysts has been conducted. This is important for developing more sustainable chemical synthesis processes (Tichit, Coq, Cerneaux, & Durand, 2002).
Nonlinear Optical Studies
The compound's derivatives have been studied for their nonlinear optical properties, which are essential for developing new materials for optical devices like optical limiters and switches (Valverde, Osório, Fonseca, & Baseia, 2018).
Safety and Efficacy in Flavourings
Studies on the safety and efficacy of tertiary alcohols and esters, including derivatives of 3-(2-Methylphenyl)propanal, have been conducted. This research is crucial for the safe use of these compounds as flavorings in food and animal feed (Westendorf, 2012).
Analytical Characterization
Analytical characterization of synthetic cathinone derivatives, including compounds related to 3-(2-Methylphenyl)propanal, has been performed using various spectroscopy and chromatography techniques. This contributes to the identification and understanding of new psychoactive substances (Qian, Jia, Li, Liu, & Hua, 2017).
properties
IUPAC Name |
3-(2-methylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHMXRXLWPQFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569870 | |
| Record name | 3-(2-Methylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)propanal | |
CAS RN |
19564-40-0 | |
| Record name | 3-(2-Methylphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




